molecular formula C8H7F2NO2 B13009339 4-Amino-2,3-difluorophenyl acetate

4-Amino-2,3-difluorophenyl acetate

Cat. No.: B13009339
M. Wt: 187.14 g/mol
InChI Key: WUGQQMJQNCQUKH-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluorophenyl acetate is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-difluorophenyl acetate typically involves the following steps:

    Nitration: The starting material, 2,3-difluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The resulting 4-amino-2,3-difluoroaniline is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-difluorophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

4-Amino-2,3-difluorophenyl acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-difluorophenyl acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The amino and difluoro groups can interact with molecular targets, leading to changes in their activity or function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3-dichlorophenyl acetate: Similar structure but with chlorine atoms instead of fluorine.

    4-Amino-2,3-dibromophenyl acetate: Similar structure but with bromine atoms instead of fluorine.

    4-Amino-2,3-dimethylphenyl acetate: Similar structure but with methyl groups instead of fluorine.

Uniqueness

4-Amino-2,3-difluorophenyl acetate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable building block in drug design and materials science.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(4-amino-2,3-difluorophenyl) acetate

InChI

InChI=1S/C8H7F2NO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,11H2,1H3

InChI Key

WUGQQMJQNCQUKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)N)F)F

Origin of Product

United States

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